molecular formula C14H22ClIN2 B13723541 trans (4-Amino-cyclohexylmethyl)-(4-iodo-phenyl)-methyl-amine dihydrochloride

trans (4-Amino-cyclohexylmethyl)-(4-iodo-phenyl)-methyl-amine dihydrochloride

Cat. No.: B13723541
M. Wt: 380.69 g/mol
InChI Key: QXUJQCZQRWPMCG-UHFFFAOYSA-N
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Description

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-methylamine dihydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an aminocyclohexylmethyl group and an iodophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-methylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzylamine and trans-4-aminocyclohexanol.

    Formation of Intermediate: The 4-iodobenzylamine is reacted with trans-4-aminocyclohexanol under specific conditions to form the intermediate compound.

    Final Product Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group or reduce other functional groups present in the molecule.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives or reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biochemical Studies: The compound may be used in studies to understand the interaction of similar molecules with biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-methylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminocyclohexylmethyl group may interact with specific binding sites, while the iodophenyl group can influence the compound’s overall reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

    trans-4-Aminocyclohexanol: A related compound with similar structural features but lacking the iodophenyl group.

    4-Iodobenzylamine: Another related compound that contains the iodophenyl group but lacks the aminocyclohexylmethyl group.

Uniqueness:

    Structural Features: The combination of the aminocyclohexylmethyl group and the iodophenyl group in trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-methylamine dihydrochloride makes it unique compared to its similar compounds.

Properties

Molecular Formula

C14H22ClIN2

Molecular Weight

380.69 g/mol

IUPAC Name

4-[[(4-iodophenyl)methylamino]methyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C14H21IN2.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-2,5-6,12,14,17H,3-4,7-10,16H2;1H

InChI Key

QXUJQCZQRWPMCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNCC2=CC=C(C=C2)I)N.Cl

Origin of Product

United States

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